molecular formula C11H21NO3S B14598405 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one CAS No. 61201-06-7

4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one

Cat. No.: B14598405
CAS No.: 61201-06-7
M. Wt: 247.36 g/mol
InChI Key: XVCWNRAFHSAAII-UHFFFAOYSA-N
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Description

4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is an organic compound that features a combination of functional groups, including an amino group, a sulfanyl group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Group: The starting material, 2,2-diethoxyethanol, is reacted with an amine to introduce the amino group.

    Introduction of the Sulfanyl Group: The intermediate product is then treated with a thiol compound to introduce the methylsulfanyl group.

    Formation of the Butenone Structure: The final step involves the formation of the butenone structure through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butenone structure can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. The butenone structure allows for conjugation and interaction with various biological molecules, influencing pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)butan-2-one: Similar structure but lacks the double bond in the butenone.

    4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

61201-06-7

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

4-(2,2-diethoxyethylamino)-4-methylsulfanylbut-3-en-2-one

InChI

InChI=1S/C11H21NO3S/c1-5-14-11(15-6-2)8-12-10(16-4)7-9(3)13/h7,11-12H,5-6,8H2,1-4H3

InChI Key

XVCWNRAFHSAAII-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=CC(=O)C)SC)OCC

Origin of Product

United States

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